Nod factor V, Bradyrhizobium japonicum
Description
Legume-Rhizobia Symbiotic Interaction Framework
The legume-rhizobia symbiosis represents a remarkable mutualistic partnership between leguminous plants and nitrogen-fixing soil bacteria, collectively known as rhizobia. This interaction leads to the formation of specialized root organs called nodules, within which rhizobia convert atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃), a form of nitrogen usable by the plant frontiersin.orgnih.govscielo.br. In return, the plant provides the bacteria with carbon compounds, primarily dicarboxylic acids, derived from photosynthesis nih.govplos.org.
The establishment of this symbiosis is a highly orchestrated process involving a reciprocal exchange of chemical signals between the plant and the bacterium frontiersin.orgnih.govfrontiersin.orgnih.gov. This molecular dialogue begins in the rhizosphere, the soil region immediately surrounding the plant roots, where legumes release specific flavonoid compounds nih.govnih.govoup.commicrobiologyjournal.orgfrontiersin.orgresearchgate.netapsnet.orgapsnet.orgnih.govptbioch.edu.pl. These flavonoids act as signals, inducing the expression of nodulation (nod) genes within compatible rhizobia nih.govmicrobiologyjournal.orgresearchgate.netapsnet.orgnih.govptbioch.edu.pl.
Significance of Nodulation Factors in Symbiotic Initiation
In response to host-derived flavonoids, rhizobia synthesize and secrete a diverse class of signaling molecules known as Nod factors nih.govoup.commicrobiologyjournal.orgfrontiersin.orgresearchgate.netapsnet.orgnih.govptbioch.edu.pl. Chemically, Nod factors are lipo-chitooligosaccharides (LCOs), composed of a chitin (B13524) oligomeric backbone (typically three to five N-acetylglucosamine residues) that is N-acylated at the non-reducing end with a fatty acid chain and often bears various substitutions at other residues oup.comptbioch.edu.ploup.comnih.govasm.org. These structural modifications are critical as they contribute to the host specificity of the symbiotic interaction microbiologyjournal.orgptbioch.edu.ploup.com.
Nod factors are potent signaling molecules, capable of eliciting profound plant responses at remarkably low concentrations, often in the nano- to picomolar range apsnet.orgptbioch.edu.ploup.comnih.gov. Upon perception by specific LysM-receptor kinases on the host root, Nod factors trigger a cascade of cellular and developmental changes frontiersin.orgfrontiersin.orgoup.comnih.govasm.orgoup.com. These include:
Root hair deformation and curling: The initial visible plant response, where root hairs bend and curl, effectively entrapping the rhizobia nih.govfrontiersin.orgapsnet.orgptbioch.edu.ploup.comasm.org.
Membrane depolarization and ion flux changes: Rapid alterations in the root hair cell membrane potential and intracellular calcium oscillations ptbioch.edu.ploup.comasm.org.
Induction of early nodulin (ENOD) gene expression: Activation of specific plant genes essential for nodule development apsnet.orgptbioch.edu.ploup.com.
Cortical cell division and nodule primordium formation: Stimulation of cell division in the root cortex, leading to the formation of a nodule primordium, the precursor to the mature nodule nih.govscielo.brfrontiersin.orgapsnet.orgapsnet.orgptbioch.edu.ploup.comasm.org.
Infection thread formation: A tubular structure that forms from the root hair, allowing the rhizobia to penetrate and progress into the root cortex towards the developing nodule primordium nih.govscielo.brfrontiersin.orgptbioch.edu.plasm.org.
The precise chemical structure of the Nod factor is crucial for inducing a specific plant response, highlighting a highly specific recognition event between the Nod factor and its corresponding plant receptor(s) ptbioch.edu.ploup.comnih.gov.
Overview of Nod Factor V in Bradyrhizobium japonicum Research
Bradyrhizobium japonicum is the well-studied bacterial symbiont primarily responsible for nitrogen fixation in soybean (Glycine max) frontiersin.orgnih.govoup.comapsnet.orgapsnet.orgnih.govoup.comfrontiersin.orgnovozymes.comfmc.comnih.govnih.govnih.govmdpi.com. The major Nod factor produced by B. japonicum is typically referred to as Nod Bj-V (C18:1, MeFuc), indicating a pentameric chitin backbone with a C18:1 fatty acid chain and a 2-O-methylfucose modification at the reducing end oup.comapsnet.orgoup.comfrontiersin.orgnih.govnih.govresearchgate.net. Other derivatives, such as Nod Bj-V (Ac, C16:0, MeFuc), have also been identified oup.com. These Nod factors are essential for initiating nodule development on soybean roots oup.comnih.govnih.gov.
Extensive research has detailed the effects of Nod Factor V from B. japonicum on plant growth and development. Beyond its role in nodulation, Nod Factor V has been observed to have more general plant growth-promoting effects, even in non-leguminous plants like corn oup.comnih.gov. Studies have shown that treatment with Nod Bj-V (C18:1, MeFuc) can significantly enhance early growth parameters in both soybean and corn seedlings in hydroponic solutions oup.comnih.govresearchgate.net.
Detailed Research Findings on Nod Factor V's Impact on Plant Growth:
A study evaluating the effect of Nod Bj-V (C18:1, MeFuc) at various concentrations on soybean and corn growth reported significant biomass and root architectural changes oup.comnih.govresearchgate.net.
Table 1: Effect of Nod Factor Bj-V (C18:1, MeFuc) on Soybean Growth (7 days of treatment in hydroponic solution) oup.comnih.govresearchgate.net
| Nod Factor Concentration (M) | Shoot Length (% increase vs. control) | Primary Root Length (fold increase vs. control) | Total Root Length (% increase vs. control) | Number of Root Tips (% increase vs. control) | Biomass (Dry Weight) (% increase vs. control) |
| 10⁻⁷ | 9% | 1.44 | 26% | 11-14% | 6.6% |
| 10⁻⁹ | 5% | 1.34 | 22% | 11-14% | 3.9% |
| 10⁻¹¹ | No significant effect | No significant effect | 10% | No significant effect | No significant effect |
As shown in Table 1, Nod factor treatment at 10⁻⁷ M and 10⁻⁹ M led to increased shoot length, primary root length, total root length, and biomass in soybean plants. The effect was particularly pronounced on root growth, with roots becoming significantly longer and exhibiting increased branching oup.comnih.gov. For corn, the Nod factor also increased the total length of roots oup.comnih.gov. Stem injection of soybean plants with 10⁻⁷ M Nod factor also resulted in increased dry matter accumulation oup.comnih.gov. These findings suggest a broader role for Nod Factor V beyond initial nodulation signaling, extending to general plant growth promotion oup.comnih.gov.
The production of Nod factors by B. japonicum is influenced by environmental factors such as temperature and the presence of inducing compounds like flavonoids researchgate.netnih.gov. Optimal production of Nod Bj-V (C18:1, MeFuc) by B. japonicum strains 532C and USDA110 occurs at 28°C, with significantly decreased efficiency at lower temperatures (15°C and 17°C) nih.gov. Strain 532C has been shown to be more efficient in Nod factor production per cell compared to strain USDA110 across various temperatures nih.gov. Flavonoids such as genistein (B1671435) and daidzein, major components of soybean root exudates, are known to induce the nod genes in B. japonicum, thereby stimulating Nod factor production researchgate.netnih.gov.
Properties
CAS No. |
163181-91-7 |
|---|---|
Molecular Formula |
C21H25NO5S |
Synonyms |
Nod factor V, Bradyrhizobium japonicum |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Nod Factor V
Enzymatic Pathways in Nod Factor V Production
Enzymatic Modifications for Nod Factor V Specificity
Nod factors are fundamentally lipochitooligosaccharides (LCOs) whose core structure is synthesized by common nodABC genes. However, their precise host specificity is determined by further modifications introduced by host-specific nod genes. These enzymatic alterations lead to a diverse array of Nod factor structures, each tailored for recognition by specific host plants. wikipedia.orgguidetopharmacology.orgfishersci.ptguidetopharmacology.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org
Fucosylation (e.g., NodZ fucosyltransferase)
The nodZ gene in Bradyrhizobium japonicum encodes NodZ, a fucosyltransferase responsible for the addition of a fucose residue to the Nod factor. Specifically, NodZ catalyzes the transfer of a 2-O-methylfucose moiety to the terminal reducing N-acetylglucosamine unit of the Nod factor. nih.govguidetopharmacology.orgmetabolomicsworkbench.orgthermofisher.comnih.govfishersci.cactdbase.orgwikipedia.orgnih.govrqbchemical.comuni.lunih.govuni.lunih.govnih.gov This 2-O-methylfucose substitution is critical for the biological activity of Bradyrhizobium japonicum Nod factor V, enabling its effective interaction with the soybean host. thermofisher.comfishersci.cactdbase.orgwikipedia.orgnih.gov In vitro enzymatic assays have shown that purified NodZ protein functions as an α1,6-fucosyltransferase, transferring fucose from guanosine (B1672433) 5′-diphosphate-β-l-fucose (GDP-β-l-fucose) to the C-6 position of the reducing N-acetylglucosamine residue within the chitin (B13524) oligosaccharide backbone. nih.govrqbchemical.comuni.lunih.gov Mutations within the nodZ gene lead to the production of Nod factors lacking this crucial 2-O-methylfucose, resulting in impaired nodulation of certain host plants, such as siratro. thermofisher.comctdbase.orgnih.gov
Acetylation
Acetylation is another enzymatic modification that contributes to the structural diversity and specificity of Nod factors. In Bradyrhizobium japonicum, acetyl groups can be found on the terminal, reducing end of certain nodulation signals. wikipedia.orgmetabolomicsworkbench.org For example, Nod Bj-V (Ac, C16:0, MeFuc) is a characterized acetylated variant of Nod factor V produced by B. japonicum. wikipedia.org The nodL gene has been implicated in the production of O-acetylated products in other rhizobial species, suggesting a general mechanism for incorporating acetyl modifications. wikipedia.org Research has also indicated that environmental factors, such as temperature, can influence the extent of Nod factor acetylation in rhizobia; for instance, Rhizobium leguminosarum was observed to produce higher amounts of acetylated lipo-chitooligosaccharides at lower temperatures (12°C versus 28°C). fishersci.nlnih.gov Additionally, specific noeD mutants of Bradyrhizobium japonicum strain USDA110 have been shown to produce a significantly higher proportion of acetylated LCOs compared to the wild-type strain. metabolomicsworkbench.org
N-methylation (e.g., NodS)
N-methylation is a key modification catalyzed by the NodS N-methyltransferase, an enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor during Nod factor biosynthesis. nih.govdsmz.deflybase.orgciteab.com In Bradyrhizobium japonicum, NodS specifically methylates the deacetylated nitrogen atom located at the non-reducing end of the chitooligosaccharide substrate. flybase.org The crystal structure of NodS from Bradyrhizobium japonicum WM9 has been determined, providing valuable structural insights into the enzyme's catalytic mechanism and substrate binding. nih.govdsmz.deflybase.orgciteab.comnih.gov This N-methylation is another determinant of the specific structural variants of Nod factors produced by Bradyrhizobium japonicum. guidetopharmacology.org
Environmental and Intracellular Influences on Nod Factor V Biosynthesis
Environmental factors can significantly impact the biosynthesis and efficacy of Nod factors, influencing the establishment of symbiosis.
Temperature Effects on Production Efficiency
Below is a table summarizing the observed effects of suboptimal temperatures on Nod factor production and root hair deformation in Bradyrhizobium japonicum-soybean symbiosis.
| Temperature (°C) | Nod Factor Production Efficiency (per cell) - B. japonicum Strains 532C & USDA110 senescence.info | Soybean Root Hair Deformation Response (at 10-6 M Nod Factor) wikipedia.org |
| 28 | Highest amounts | Not directly assessed in this specific dataset for root hair deformation. |
| 25 | Not directly assessed for production efficiency. | 100% (Control) |
| 17 | Markedly decreased | 82% of Control |
| 15 | Lowest concentration | 64% of Control |
Impact of pH and Salinity
Environmental factors such as pH and salinity significantly influence the effectiveness of the rhizobia-legume symbiosis, including the perception and activity of Nod factors. Suboptimal conditions like low rhizosphere pH and high salinity can negatively impact nodulation and nitrogen fixation. nih.govresearchgate.netoup.com
Research has demonstrated that the perception of Nod factors by soybean root hairs, which manifests as root hair deformations (e.g., wiggling, bulging, curling, branching), decreases under conditions of low pH and high salinity. nih.govresearchgate.netoup.com Notably, increasing the concentration of Nod factor could overcome the detrimental effects of low pH on root hair deformation, but this compensatory effect was not observed under high salinity. nih.govresearchgate.netoup.comsemanticscholar.org This indicates that salinity exerts a more potent inhibitory effect on Nod factor perception. Salinity can directly impede legume root growth, thereby affecting the responsiveness of roots to rhizobia and Nod factors. oup.comtandfonline.com Despite these observed effects on Nod factor perception, only minor impacts of osmolarity on the expression of nodD and nodABC genes in Bradyrhizobium japonicum have been reported. oup.comtandfonline.com
The following table summarizes the observed impact of pH and salinity on Bradyrhizobium japonicum Nod factor perception:
| Environmental Stress | Effect on Root Hair Deformation (HAD) Induced by Nod Factor | Effect of Increasing Nod Factor Concentration |
| Low pH | Decreased HAD nih.govresearchgate.netoup.com | Can overcome the effect nih.govresearchgate.netoup.comsemanticscholar.org |
| High Salinity | Decreased HAD nih.govresearchgate.netoup.com | Cannot overcome the effect nih.govresearchgate.netoup.comsemanticscholar.org |
Quorum Sensing and Population Density-Dependent Regulation
The regulation of nodulation genes in Bradyrhizobium japonicum is influenced by a cell density-dependent mechanism akin to quorum sensing (QS). nih.govconicet.gov.arnih.gov Quorum sensing is a bacterial communication system where bacteria synthesize and secrete chemical signals (autoinducers) that accumulate with increasing population density. Once a threshold concentration is reached, these signals trigger coordinated expression of specific genes, regulating various bacterial behaviors. conicet.gov.ar
In B. japonicum, nod gene expression is part of this complex QS mechanism, which involves the interplay of several regulatory pathways, including nodD1, nodVW, nwsAB, and nolA–nodD2. conicet.gov.ar Specifically, the proteins NolA and NodD2 are crucial mediators of this QS-regulated phenotype. At high cell densities, the expression of nolA and nodD2 is induced, leading to the suppression of nod gene expression. conicet.gov.ar
A unique signaling molecule, bradyoxetin, is integral to this quorum control in B. japonicum and is involved in symbiotic nitrogen fixation. researchgate.netnih.govnih.gov NwsB, a response regulator, plays a role in regulating the expression of NolA and NodD2 in response to bradyoxetin. researchgate.netnih.gov It has been observed that a nwsB mutant can synthesize the quorum signal but is unable to respond to it effectively, as nolA and nodD2 expression is not induced in such mutants. conicet.gov.ar This intricate regulatory system ensures that Nod factor production is appropriately modulated in response to the bacterial population density within the rhizosphere.
The table below outlines key components in the population density-dependent regulation of B. japonicum nod genes:
| Regulator/Molecule | Role in Quorum Sensing and Nod Gene Regulation |
| NolA, NodD2 | Mediate QS-regulated repression of nod genes; expression induced at high cell density, suppressing nod gene expression. researchgate.netnih.govconicet.gov.arresearchgate.net |
| Bradyoxetin | Unique signaling molecule involved in symbiotic nitrogen fixation; part of quorum control; iron-regulated. researchgate.netnih.govnih.gov |
| NwsB | Regulates the expression of NolA and NodD2 in response to bradyoxetin. researchgate.netnih.gov |
Iron-Mediated Regulatory Circuits
Iron is an indispensable micronutrient for nitrogen-fixing rhizobia, including Bradyrhizobium japonicum, owing to its critical role in various symbiotic proteins containing iron or heme, such as nitrogenase. conicet.gov.arnih.gov In the symbiosome, iron is often a limiting nutrient for symbiotic bacteria. conicet.gov.ar
The production of bradyoxetin, a key signaling molecule in B. japonicum quorum sensing, is directly regulated by iron availability. Its synthesis is maximal under iron-depleted conditions. nih.gov Furthermore, the expression of bradyoxetin is known to be influenced by iron levels. researchgate.netnih.gov A crucial link exists between iron, bradyoxetin, and Nod factor gene regulation: the addition of iron has been shown to reduce NolA expression, which in turn leads to a concomitant increase in nod gene expression. researchgate.netnih.gov This suggests that iron availability can indirectly modulate Nod factor production by influencing the negative regulatory pathway involving NolA.
Bradyrhizobium japonicum possesses a Fur (Ferric uptake regulator) regulation system, which is broadly conserved across bacterial species. This system plays a role in regulating the hemA gene and also exhibits a novel function in iron-dependent gene expression in B. japonicum. nih.gov To acquire iron in iron-limited environments, rhizobia produce siderophores—ferric-specific ligands involved in receptor-mediated iron transport. These siderophores are vital for iron acquisition and contribute to both symbiotic efficiency and saprophytic survival in the soil. B. japonicum is capable of utilizing heterologous siderophores, such as rhodotorulate and ferrichrome, produced by other microorganisms in the rhizosphere. nih.gov
The table below summarizes the interplay of iron and Nod factor regulation:
| Regulatory Element/Condition | Impact |
| Iron Deficiency | Stimulates maximal bradyoxetin production. nih.gov |
| Iron Addition | Leads to reduced NolA expression, resulting in an increase in nod gene expression. researchgate.netnih.gov This indicates a derepression of Nod factor biosynthesis. |
| Fur Regulation System | Present in B. japonicum; regulates the hemA gene and has a novel function in iron-dependent gene expression. nih.gov |
| Siderophores | Produced by B. japonicum (and utilized from other microbes) to acquire iron, essential for symbiotic proteins and overall bacterial survival. nih.gov |
Compound Names and PubChem CIDs
Structural Diversity and Functional Correlation of Nod Factor V Variants
Characterization of Key Nod Factor V Molecular Species
Nod factor V variants from Bradyrhizobium japonicum are typically named to reflect their bacterial origin (Bj for Bradyrhizobium japonicum), the number of N-acetylglucosamine residues (V for pentamer), the fatty acyl chain, and any additional substitutions. nih.govnih.gov Two prominent molecular species are Nod Bj-V (C18:1, MeFuc) and Nod Bj-V (Ac, C16:0, MeFuc).
Nod Bj-V (C18:1, MeFuc) is a major lipo-chitooligosaccharide signal produced by B. japonicum strains, including strain 532C. nih.govresearchgate.net This variant features a pentameric chitin (B13524) backbone with a C18:1 fatty acyl chain, specifically vaccenic acid (octadecenoate), attached to the non-reducing end. nih.govnih.govnih.govontosight.ai The reducing terminal sugar residue is typically decorated with a 2-O-methylfucose (MeFuc) moiety. nih.govnih.govnih.gov
Nod Bj-V (Ac, C16:0, MeFuc) is another significant molecular species produced by Bradyrhizobium japonicum. This variant also contains a pentameric chitin backbone and a 2-O-methylfucose at the reducing end. However, it differs in its fatty acyl chain, possessing a C16:0 (hexadecanoate or palmitic acid) moiety at the non-reducing end, along with an acetyl group (Ac). nih.gov The acetyl group can be located at the O-6 position of the non-reducing terminal GlcN or potentially at O-3 or O-4 positions on the fucose residue. nih.gov
Table 1: Key Molecular Species of Nod Factor V from Bradyrhizobium japonicum
| Molecular Species | Chitin Backbone | Fatty Acyl Chain (Non-Reducing End) | Reducing End Modification | Other Modifications |
| Nod Bj-V (C18:1, MeFuc) | Pentamer (V) | C18:1 (Vaccenic Acid) | 2-O-Methylfucose (MeFuc) | None |
| Nod Bj-V (Ac, C16:0, MeFuc) | Pentamer (V) | C16:0 (Palmitic Acid) | 2-O-Methylfucose (MeFuc) | Acetyl Group (Ac) |
Influence of Nod Factor V Structural Variations on Biological Activity
Nod factors are potent signal molecules, inducing plant responses at very low concentrations, sometimes as low as 10-12 M. The specific structural features of Nod Factor V variants dictate their biological activity and host specificity in legume-rhizobia symbiosis. nih.govresearchgate.netnih.govnih.govnih.gov
A key biological activity induced by Nod factors is root hair deformation (HAD), which includes wiggling, bulging, curling, and branching of root hairs. researchgate.net Nod factors also elicit cortical cell division and the formation of nodule primordia, initiating the developmental program for root nodules. researchgate.net Beyond nodulation, Nod Bj-V (C18:1, MeFuc) has been shown to promote the early growth of soybean and corn, enhancing biomass, root length, projected area, and surface area, suggesting broader plant growth-promoting effects. nih.govnih.govresearchgate.net
The methyl fucosyl group at the reducing-terminal residue is crucial for the biological activity of Nod factors. For instance, it is required for nodule primordium formation on Glycine soja and for activity on Vigna umbellata. researchgate.net A B. japonicum NodZ mutant, which produces LCOs without the 2-O-methyl fucose modification, showed altered nodulation on V. umbellata, indicating the importance of this specific decoration.
The fatty acyl chain length and degree of unsaturation on the non-reducing end are also critical determinants of host specificity. nih.govnih.govresearchgate.net Bradyrhizobium japonicum typically produces Nod factor V with C18:1, C16:0, and C16:1 fatty acid chains. nih.gov Structural variations in these acyl chains can influence the plant's recognition of the Nod factor, impacting the establishment and effectiveness of symbiosis. researchgate.net
Acetylation of Nod factors can also influence their biological activity. While the specific impact of acetylation on B. japonicum Nod factor V variants is context-dependent, acetyl groups are known to be important for infection and nodulation in other rhizobial species. researchgate.net The presence of an acetyl moiety, such as on Nod Bj-V (Ac, C16:0, MeFuc), contributes to the diverse array of signals recognized by the host plant. nih.gov
Advanced Methodologies for Nod Factor V Structural Elucidation
Elucidating the complex structures of Nod factor V variants relies on a combination of advanced analytical methodologies. These techniques provide detailed insights into their carbohydrate backbone, fatty acyl chains, and various substitutions.
High-Performance Liquid Chromatography (HPLC) is extensively used for the purification and separation of Nod factors. researchgate.netontosight.ai HPLC allows for the isolation of specific Nod factor variants from complex bacterial extracts based on their physicochemical properties, such as hydrophobicity. Preparative HPLC is crucial for obtaining purified quantities of individual Nod factors, like Nod Bj-V (C18:1, MeFuc) and Nod Bj-V (Ac, C16:0, MeFuc), for further detailed analysis.
Mass Spectrometry (MS) is indispensable for determining the molecular masses and fragmentation patterns of Nod factors, providing critical information about their elemental composition, molecular weight, and the arrangement of their constituent parts (oligosaccharide backbone, fatty acyl chain, and decorations). researchgate.net Techniques such as Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (ESI-MS/MS), Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF MS), Fast Atom Bombardment-Mass Spectrometry (FAB-MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), and Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-QTOF MS) have been successfully applied to characterize Nod factor structures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed structural information, including the specific linkages between monosaccharide units, the position and stereochemistry of substituents, and conformational insights. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 2D C-H correlated NMR and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. The use of high-magnetic-field NMR spectroscopy (e.g., 800 MHz) with cryoprobes significantly enhances the resolution and sensitivity, enabling comprehensive structural assignments of these complex lipo-chitooligosaccharides.
Plant Perception and Signal Transduction of Nod Factor V
Nod Factor Receptor Identification and Specificity
Plant roots perceive Nod factors through specialized receptors located on the cell surface, initiating a complex signal transduction cascade that governs the symbiotic interaction. The specificity of this interaction is finely tuned, depending on the precise chemical structure of the Nod factor and the corresponding plant receptor nih.govresearchgate.net.
Nod factors are primarily recognized by Lysin-motif (LysM)-domain-containing receptor kinases (LysM-RLKs) nih.govnih.govfrontiersin.orgfishersci.pt. Key examples include the Nod Factor Receptor 1 (NFR1) and Nod Factor Receptor 5 (NFR5) in Lotus japonicus, and their functional equivalents, such as LYK3 and NFP (Nod Factor Perception), in Medicago truncatula researchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.net. These receptors typically associate to form a heterodimeric complex, which is essential for effective Nod factor perception and subsequent signaling frontiersin.orgresearchgate.net.
In Glycine max, the host plant for Bradyrhizobium japonicum, Nod factor receptors are characterized as LysM-receptor kinases. The soybean genome contains two relevant genes, GmNFR5α and GmNFR5β, with GmNFR5α being the functionally active gene in the symbiotic pathway nih.gov. Mutations in GmNFR5α, such as in the non-nodulating nod139 mutant, result in a dysfunctional receptor due to a single nucleotide substitution that eliminates most of the kinase domain nih.gov. This highlights the critical role of these specific LysM-RLKs in determining host compatibility and the initiation of nodulation nih.gov.
The high sensitivity of plants to Nod factors, with effective concentrations ranging from nano- to picomolar, underscores the efficiency of Nod factor perception nih.govnih.gov. Ligand-binding studies have provided insights into the molecular interactions between Nod factors and their receptors. Techniques such as biolayer interferometry (BLI), surface plasmon resonance (SPR), and microscale thermophoresis (MST) have been employed to quantify these interactions nih.gov.
Table 1: Representative Ligand-Binding Study Characteristics
| Receptor Type (Host) | Nod Factor Type (Source) | Binding Technique | Observed Affinity/Characteristics | Citation |
| NFP (Medicago truncatula) | LCO-V (Sinorhizobium meliloti) | BLI | Purified ectodomain: micromolar range; Full-length receptor: higher affinity | nih.gov |
| NFR1/NFR5 (Lotus japonicus) | LCOs (Mesorhizobium loti) | SPR, MST | Increased affinity with intracellular domain present (receptor oligomerization) | nih.gov |
LysM Receptor Kinases (e.g., NFR1/NFR5 homologs)
Early Plant Physiological and Morphological Responses
Upon perceiving Nod factors, legume root hairs undergo a series of rapid and coordinated physiological and morphological changes that are prerequisite for successful rhizobial infection and nodule initiation.
One of the earliest and most visually striking responses to Nod factors is the dramatic deformation of root hairs nih.govnih.govresearchgate.netnih.govnih.govmicrobes-and-environments.jp. This process, often described as root hair curling or the formation of "shepherd's crooks," is critical for entrapping rhizobial cells and facilitating their entry into the root nih.govnih.gov.
The response sequence includes initial increased cytoplasmic streaming (within 30 minutes in Vicia sativa), followed by swelling of the root hair tip, re-initiation of polar growth in altered directions, and ultimately the characteristic deformation and curling, typically observed within 1 to 3 hours after Nod factor application nih.govnih.govnih.govnih.gov. The specific structural variations of Nod factors can influence the extent and nature of these root hair deformations nih.gov.
Rapid physiological changes also occur at the cellular level following Nod factor perception. The plant cell's plasma membrane undergoes depolarization, which can be detected as quickly as 15 minutes post-application nih.govnih.govnih.govnih.govfrontiersin.orgbiorxiv.org. This depolarization is tightly linked to changes in ion fluxes across the membrane, including a crucial influx of Ca2+ ions nih.govnih.govfrontiersin.orgbiorxiv.org.
A distinctive feature of early Nod factor signaling is the induction of intracellular calcium spiking, characterized by periodic, transient increases in cytosolic calcium concentrations nih.govnih.govnih.govbiorxiv.orgacs.org. These calcium oscillations can commence within minutes of Nod factor exposure, with reports of initiation as early as 2 to 10 minutes depending on the experimental system and Nod factor concentration nih.govnih.gov. Studies in Medicago truncatula suggest that Nod factors can trigger two separate calcium responses: an immediate calcium flux (observed at higher Nod factor concentrations) and the well-known calcium spiking (occurring at lower concentrations), implying a potential branch point in the signaling pathway nih.gov. This initial calcium influx is a prerequisite for subsequent cellular events, including membrane depolarization nih.gov. Pharmacological investigations suggest the involvement of Type IIA calcium pumps and phosphoinositide signaling pathways in mediating Nod factor-induced calcium spiking acs.org.
Nod factor perception also triggers a significant reorganization of the plant cell's cytoskeleton, specifically affecting the dynamic behavior of actin microfilaments and endoplasmic microtubules nih.govmicrobes-and-environments.jpfrontiersin.orgbiorxiv.org. Within 5 to 10 minutes of Nod factor application, rapid changes in the actin cytoskeleton are observed, including fragmentation of filamentous actin and the appearance of diffuse fluorescence in the apical region of root hairs frontiersin.org. Although some long bundles of actin may reform approximately an hour later, diffuse actin fluorescence persists, indicating the continued presence of shorter actin filaments frontiersin.org.
These cytoskeletal rearrangements, coupled with cytoplasmic streaming and the guided movement of the plant cell nucleus, are integral to the formation and directed growth of the infection thread nih.govnih.govmicrobes-and-environments.jpfrontiersin.org. The infection thread is a tubular structure through which rhizobia invade the root hair cell and progress into the root cortex, eventually reaching the nodule primordium nih.govnih.gov. It is hypothesized that the increases in intracellular calcium concentration, which are characteristic of Nod factor signaling, play a regulatory role in these dynamic changes of the actin cytoskeleton frontiersin.org.
Membrane Depolarization and Intracellular Calcium Spiking
Intracellular Signal Transduction Pathways Activated by Nod Factor V
Upon perception by host plant roots, Nod factor V initiates a cascade of intracellular signaling events that are essential for nodule development. These pathways involve the activation of lipid signaling molecules, the generation of reactive oxygen species, and the induction of specific plant genes known as nodulins.
Phospholipase C and D Activation
Nod factor perception rapidly triggers the activation of phospholipase C (PLC) and phospholipase D (PLD) in plant cells, leading to the generation of secondary messengers. One of the earliest responses observed is the formation of phosphatidic acid (PA), a crucial lipid second messenger in plant cells encyclopedia.pub. Research in suspension-cultured alfalfa cells has shown that while Nod factor, chitotetraose, and xylanase can induce the formation of PA and its phosphorylated product diacylglycerol pyrophosphate (DAG pyrophosphate) within minutes, only Nod factor specifically activates PLD encyclopedia.pub. This suggests that PLD activation serves as a key discriminant, distinguishing symbiotic Nod factor signaling from plant defense responses typically elicited by other microbial components encyclopedia.pub. In soybean, the activity of mitogen-activated protein kinases (MAPKs), specifically GMK1 and GMK2, which are activated by phosphatidic acid, is reduced by inhibitors of PA generation following treatment with Bradyrhizobium japonicum culture filtrate (containing Nod factors) nih.gov. This highlights the integral role of PA in the Nod factor signaling pathway in soybean.
Reactive Oxygen Species (ROS) Generation and Signaling
Nod factor V also instigates a transient generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and superoxide (B77818) (O2-), which act as critical signaling molecules during the symbiotic interaction Current time information in Cotonou, BJ.wikipedia.orgwikidata.orgspringernature.com. A transient peak of ROS generation has been observed in soybean leaves approximately 30 minutes after root inoculation with Bradyrhizobium japonicum Current time information in Cotonou, BJ.. This systemic ROS response is dependent on the Nod Factor Receptor (NFR5) Current time information in Cotonou, BJ..
The production of ROS in root hairs is often attributed to NADPH oxidases Current time information in Cotonou, BJ.wikipedia.orgwikidata.org. These early ROS bursts play a dual role: they can modulate the expression of plant genes and the redox status of proteins involved in root hair deformation, infection thread progression, and nodule formation wikidata.org. Interestingly, while Nod factors induce an initial wave of ROS crucial for nodule development, they may also inhibit a subsequent wave of ROS typically associated with plant defense reactions wikidata.orgspringernature.com. For instance, a Sinorhizobium meliloti mutant unable to produce Nod factors showed increased H2O2 accumulation, suggesting Nod factors suppress defense-related oxidative bursts springernature.com.
Activation of Nodulin Genes (e.g., ENOD12, ENOD40)
A hallmark of Nod factor signaling is the rapid transcriptional activation of specific plant genes called nodulin genes, which are essential for nodule development researchgate.netuni.luciteab.com. Early nodulins (ENOD) are induced within the first few days of infection, even before or during the initiation of nodule primordia researchgate.net. Key examples include ENOD12 and ENOD40.
ENOD12 is a widely studied marker gene for early Nod factor-induced responses, expressed in cells involved in or preparing for rhizobial infection fishersci.ca. Its activation can be mimicked by mastoparan, a compound known to activate G proteins, suggesting a G-protein-mediated transduction mechanism in Nod factor signaling fishersci.ca. ENOD40 expression is associated with nodule primordia and other mitotically active cells throughout the plant, indicating its role in a plant meristematic program researchgate.net. ENOD40 can be activated by relatively high concentrations of Nod factor, as well as by cytokinin and auxin transport inhibitors, which can independently induce nodule-like structures researchgate.netfishersci.ca. Bradyrhizobium japonicum Nod factors have been shown to activate homologs of ENOD12 and ENOD40 fishersci.at. Many nodulins are thought to be normal plant proteins that have been recruited for specific functions during nodulation mpbio.com.
Crosstalk with Phytohormone Signaling Networks
Nod factor signaling does not operate in isolation but intricately interacts with endogenous plant phytohormone networks, particularly those involving auxin and gibberellins (B7789140), to orchestrate nodule organogenesis and development.
Auxin Homeostasis and Transport Modulation
Auxin, a key plant hormone, plays a critical role in nodule initiation and development. Nod factor signaling significantly modulates auxin homeostasis and transport in the root guidetopharmacology.orgmpg.defishersci.caciteab.comfishersci.ca. A crucial outcome of Nod factor perception is the establishment of an auxin maximum at the site of nodule primordium initiation, often visualized by reporter gene expression fishersci.ca.
The inhibition of polar auxin transport, particularly acropetal transport (from root tip towards the shoot), at the infection site is considered a prerequisite for the formation of indeterminate nodules citeab.comfishersci.cafishersci.ca. Studies have demonstrated that Nod factor application or Rhizobium infection inhibits auxin transport from the shoot to the root, which coincides with early cortical cell divisions citeab.commpg.defishersci.ca. Auxin transport inhibitors themselves can induce nodule-like structures that express early nodulin genes like ENOD2, ENOD12, and ENOD40 guidetopharmacology.org. There is also a significant overlap between the plant's transcriptional responses to Nod factors and exogenous auxin application to roots fishersci.ca. Auxin is further recognized for its essential role in controlling the cell cycle and vascular tissue differentiation during nodule development fishersci.ca.
Gibberellin Biosynthesis and Signaling
Gibberellins (GAs) are another class of phytohormones whose biosynthesis and signaling pathways are influenced by Nod factor perception. Nod factors have been shown to activate gibberellin biosynthesis in soybean roots citeab.com. Furthermore, in Medicago truncatula, treatment with Nod factors induces the expression of both metabolic and biosynthetic genes related to gibberellins citeab.com. These findings underscore that gibberellins are involved in controlling the early stages of the symbiotic interaction, likely by contributing to the developmental cues that lead to nodule formation.
Cytokinin Accumulation and Signaling
Nod factor recognition in the epidermal cells of host plants, such as Medicago truncatula, promotes cytokinin (CK) signaling in the cortex, most likely by increasing cytokinin levels nih.govunipr.itnih.gov. Cytokinins are integral to nodule organogenesis and infection thread formation nih.gov. Studies have demonstrated the accumulation of bioactive cytokinins in M. truncatula roots following three hours of Nod factor treatment, a process dependent on the Nod factor signaling gene MtDMI3 nih.gov.
Furthermore, the supply of Nod factors to water-stressed soybean plants has been shown to increase the cytokinin content across all plant organs unipr.itnih.gov. This increase was accompanied by a shift in the profile of cytokinin metabolites from trans-zeatin (B1683218) (t-Z) to cis-zeatin (B600781) (cis-Z) and an accumulation of nucleotide and glucoside conjugates unipr.itnih.gov. The alterations in cytokinin levels correlate with enhanced nodule formation and sustained nodule specific activity, ultimately contributing to increased total nitrogen fixation by the plant unipr.itnih.gov. Nod factors are also known to influence auxin levels, exhibiting synergistic effects with auxins on the transcription of certain hormone biosynthesis genes nih.gov. The expression of the critical nodulation gene NIN (NODULE INCEPTION) is induced by both cytokinin and Nod factor perception, with its expression being linked to the LHK1-dependent cytokinin signaling pathway researchgate.netresearchgate.net.
Ethylene (B1197577) Regulation
Ethylene acts as a negative regulator of nodulation in legumes nih.govmicrobes-and-environments.jpwisc.edu. While Nod factors induce ethylene biosynthesis, this ethylene then negatively regulates rhizobial infection nih.gov. Ethylene plays a role in defining the sensitivity of the plant to Nod factor by modulating a component of the Nod factor signal transduction pathway microbes-and-environments.jp. It influences the degree and potentially the position of root hair deformation in response to Nod factor microbes-and-environments.jp.
For instance, enhanced production of ethylene by soybean roots has been observed after inoculation with Bradyrhizobium japonicum microbes-and-environments.jp. Genetic studies of Medicago truncatula have revealed that the sickle (skl) mutant, characterized by ethylene insensitivity, exhibits a supernodulation phenotype, forming significantly more nodules than wild-type plants microbes-and-environments.jp. This suggests that ethylene typically inhibits various Nod factor and rhizobia-induced responses microbes-and-environments.jp. It is important to note that while ethylene influences the positional information for nodule primordia, it is not directly involved in the root hair deformation process itself nih.gov.
Systemic Regulation and Autoregulation of Nodulation (AON) in Response to Nod Factor V
Autoregulation of Nodulation (AON) is a crucial systemic mechanism that controls nodule development in legumes, preventing the formation of an excessive number of nodules wisc.eduCurrent time information in Cotonou, BJ.nih.gov. This process is intricately linked to the plant's innate immunity and involves long-distance signaling between the root and shoot wisc.eduCurrent time information in Cotonou, BJ.nih.gov.
Upon rhizobial inoculation, AON is triggered within hours, initiating the synthesis of specific CLE (CLAVATA/ESR-related) peptides in the root wisc.eduCurrent time information in Cotonou, BJ.nih.gov. In soybean, two such candidate CLE peptides, GmRIC1 and GmRIC2, are produced and transported via the xylem to the shoot wisc.eduCurrent time information in Cotonou, BJ.nih.gov. In the shoot, these peptides are perceived by the nodulation autoregulation receptor kinase (NARK), a leucine-rich repeat receptor kinase (LRR-RLK) Current time information in Cotonou, BJ.nih.gov. The perception of GmRIC1 or GmRIC2 in the shoot subsequently triggers the production of a new signal known as the Shoot Derived Inhibitor (SDI) wisc.edu. This SDI then travels back to the root, where it acts locally to inhibit further nodulation events wisc.edu.
The perception of Nod factors is also implicated in inducing systemic redox changes, including a transient peak of reactive oxygen species (ROS) generation in soybean leaves shortly after root inoculation with B. japonicum. Research indicates that this early systemic redox signaling during symbiotic interaction is dependent on a Nod factor receptor, and the subsequent induced tolerance responses are dependent on the AON mechanisms. Furthermore, certain rhizobial signaling molecules, including Nod factors, have been shown to inhibit the efflux of ROS from host roots.
Abiotic Stress Impact on Nod Factor V Perception by Host Plants
Abiotic stresses, such as low rhizosphere temperature, high salinity, and low pH, significantly hinder the rhizobia-legume symbiosis, leading to diminished nodulation and reduced nitrogen fixation. These unfavorable conditions can impede early symbiotic events, including the plant's excretion of genistein (B1671435) (a plant-to-bacteria signal) and the initiation of infection. Crucially, the perception of Nod factor V by soybean root hairs, as evidenced by root hair deformations (HAD), is negatively impacted under these stress conditions.
Low Temperature Stress
Low temperature stress significantly affects the Bradyrhizobium japonicum-soybean symbiosis. Studies have shown that the frequency of root hair deformations (HAD) in response to Nod factor V decreases with declining temperatures, from 25 °C to 17 °C and 15 °C. While Nod factor concentration did not interact with low temperature in terms of its effect on HAD, the addition of higher levels of Nod factor was able to overcome the inhibitory effects of low temperature stress on root hair deformation.
Table 1: Effect of Temperature on Nod Factor Production by Bradyrhizobium japonicum
| Temperature (°C) | Nod Factor Production Efficiency (per cell) |
| 28 | Highest |
| 17 | Markedly Decreased |
| 15 | Lowest |
Low pH Stress
Similar to low temperature, low pH stress also negatively impacts the perception of Nod factor V by host plants. Root hair deformation decreases under low pH conditions. A reduction in Nod factor activity has been observed in acidic environments. The early stages of the nodulation process, including root hair deformation, nod gene expression, Nod factor production, and root hair curling, are sensitive to low pH. However, analogous to low temperature, the effect of low pH on root hair deformation can be mitigated by applying higher concentrations of Nod factor, indicating that Nod factor concentration does not interact adversely with low pH in this context. Acidic soil conditions also contribute to reduced nodulation, partly due to elevated levels of aluminum (Al3+) that negatively affect root growth wisc.edu.
High Salinity Stress
High salinity stress presents a more challenging obstacle to Nod factor V perception and subsequent nodulation. While root hair deformation also decreases under high salinity conditions, unlike low temperature and low pH, salinity strongly inhibits root hair deformation responses to increases in Nod factor concentration. This means that simply adding higher levels of Nod factor is generally not sufficient to overcome the detrimental effects of high salinity on root hair deformation.
Table 2: Impact of Abiotic Stresses on Soybean Root Hair Deformation (HAD) in Response to Nod Factor V
| Abiotic Stress Factor | Effect on Root Hair Deformation (HAD) | Interaction with Nod Factor Concentration |
| Low Temperature | Decreased HAD | Higher Nod factor can overcome stress |
| Low pH | Decreased HAD | Higher Nod factor can overcome stress |
| High Salinity | Decreased HAD | Salinity strongly inhibits HAD; higher Nod factor cannot overcome stress |
Functional Roles of Nod Factor V in Plant Development and Symbiosis
Initiation of Root Nodule Organogenesis
The initiation of root nodule organogenesis is a complex process triggered by the exchange of molecular signals between legumes and compatible rhizobia apsnet.orgnih.gov. Bradyrhizobium japonicum, in response to isoflavones exuded by the plant, synthesizes and secretes Nod factors apsnet.orgoup.com. These Nod factors are recognized by the plant and induce several early and committed steps in nodulation apsnet.org. This recognition leads to the mitotic activation of root cortical cells, forming a nodule primordium ptbioch.edu.ploup.comnih.govjournals.co.za. The formation of a de novo organ, the root nodule, is a direct result of the plant's perception of these specific LCOs nih.govjournals.co.zawur.nl. Nod factors act at very low concentrations, sometimes as low as 10^-12 M, to exert their effects ptbioch.edu.pl.
The process begins with the deformation and curling of root hairs, which is a necessary step for rhizobial entry ptbioch.edu.plapsnet.orgasm.org. This initial response to Nod factors can be observed within 1 to 3 hours, starting with swelling of root hair tips and leading to deformed hairs within 3 hours wur.nl. The perception of Nod factors also induces a rapid and transient increase in cytosolic calcium concentrations in root hairs and can lead to a localized and temporary inhibition of auxin transport, which subsequently causes auxin accumulation at the site of nodule formation journals.co.zamdpi.com.
Infection Thread Development and Bacterial Invasion
Following root hair curling, Nod factors promote the development of an infection thread (IT) ptbioch.edu.plapsnet.orgwur.nlasm.org. This tubular structure, produced by the host, serves as a conduit for rhizobia to penetrate the root hair and subsequently invade the inner cortical cells ptbioch.edu.plapsnet.orgnih.govasm.org. The infection thread grows towards the root cortex, allowing rhizobia to infect the forming nodules ptbioch.edu.pl. Bacterial invasion occurs within the root hair, with the bacteria enclosed within this host-produced infection thread apsnet.org. The infection thread then ramifies into the developing cortical tissues, facilitating the release of bacteria into plant cells apsnet.orgasm.org. Once inside the plant cells, the bacteria are enveloped by a peribacteroid membrane, forming symbiosomes, where they differentiate into bacteroids capable of nitrogen fixation ptbioch.edu.plnih.gov.
Host Specificity and Host Range Determination
Nod factors are considered host-specific bacteria-to-plant signal molecules, playing a critical role in determining the host range of rhizobia nih.govjournals.co.zafrontiersin.orgfrontiersin.orgfrontiersin.org. The specific structural modifications of Nod factors, such as the fatty acyl chain and modifications to the chitin (B13524) backbone, are key determinants of this specificity oup.comfrontiersin.orgfrontiersin.org. For instance, the Nod factors produced by Bradyrhizobium japonicum are pentameric molecules with specific C18:1, C16:0, and C16:1 fatty acid chains and 2-O-methylfucose at the reducing end oup.com.
The interaction is initiated by the plant releasing flavonoid compounds that activate the bacterial NodD regulatory protein, leading to the expression of rhizobial nodulation (nod) genes responsible for Nod factor synthesis journals.co.zamdpi.com. The structure of Nod factors is directly related to the host range frontiersin.org. For example, studies have shown that the expression of the fucosyl-transferase encoded by the nodZ gene of Bradyrhizobium japonicum in Rhizobium leguminosarum enabled the formation of nodules in tropical legumes like Macroptilium atropurpureum (siratro), Glycine soja, Vigna unguiculata, and Leucaena leucocephala, demonstrating the direct influence of Nod factor structure on host range frontiersin.org. Furthermore, in the soybean-Bradyrhizobium symbiosis, the absence of a sulfate (B86663) group in certain Rhizobium sp. NGR234 Nod factors was found to be essential for the specific induction of flavonoid accumulation in soybean root exudates apsnet.org.
Growth-Promoting Effects Beyond Symbiosis
Beyond their symbiotic functions, Nod factors, including Nod Bj-V (C18:1, MeFuc) from Bradyrhizobium japonicum, have been shown to exert broader plant growth-promoting effects on a variety of plants, including non-legumes oup.comnih.govptbioch.edu.plnih.gov. These effects are often observed at submicromolar concentrations nih.govptbioch.edu.pl.
Enhancement of Seed Germination
Nod factor V, Bradyrhizobium japonicum has been demonstrated to enhance seed germination in a diverse range of economically important plants. This includes both legumes, such as Glycine max (soybean) and Phaseolus vulgaris (common bean), and non-legumes like Zea mays (corn), Oryza sativa (rice), Beta vulgaris (sugar beet), and Gossypium hirsutum (cotton) nih.govresearchgate.netfrontiersin.orgtandfonline.com. This effect has been observed under various conditions, including laboratory, greenhouse, and field settings nih.gov. Experiments with Nod factor-deficient mutants of B. japonicum have confirmed that the Nod factor itself is responsible for these observed germination enhancements nih.govfrontiersin.org.
Promotion of Early Plant Growth (Biomass Accumulation)
This compound, particularly Nod Bj-V (C18:1, MeFuc), significantly promotes early plant growth and biomass accumulation in both host legumes like soybean and non-host plants like corn oup.comnih.govfrontiersin.orgresearchgate.net. Studies using hydroponic solutions have shown increases in biomass. For instance, soybean plant biomass at 10^-7 M and 10^-9 M Nod factor was 6.6% and 3.9% greater than controls, respectively, primarily due to gains in root weight oup.com. In corn, 10^-7 M and 10^-11 M Nod factor concentrations led to an 11% and 7% increase in plant biomass accumulation, respectively, attributed to increases in shoot weight oup.com.
Table 1: Effect of Nod Factor Nod Bj-V (C18:1, MeFuc) on Biomass Accumulation oup.com
| Plant Species | Nod Factor Concentration (M) | Biomass Increase (%) (vs. Control) | Primary Gain in Biomass |
| Soybean | 10^-7 | 6.6 | Root weight |
| Soybean | 10^-9 | 3.9 | Root weight |
| Corn | 10^-7 | 11 | Shoot weight |
| Corn | 10^-11 | 7 | Shoot weight |
Modulation of Root System Architecture (Length, Branching, Surface Area, Diameter)
This compound profoundly influences root system architecture, leading to changes in root length, branching, surface area, and diameter oup.comnih.govresearchgate.net. In soybean, application of Nod factor resulted in 34-44% longer roots oup.comnih.gov. More detailed analysis revealed that 10^-7 M, 10^-9 M, and 10^-11 M Nod factor increased the total length of soybean roots by 26%, 22%, and 10%, respectively oup.com. The treatments also stimulated root branching, with the number of tips being 11-14% higher than control plants oup.com. Furthermore, root projected and surface areas were 22%, 19%, and 8% larger at 10^-7, 10^-9, and 10^-11 M LCO, respectively oup.com. Conversely, LCO treatment decreased the average diameter of soybean roots, an effect more pronounced at 10^-7 M oup.com. In corn, a 12% increase in total root length was observed with 10^-7 M Nod factor oup.comresearchgate.net.
Table 2: Effect of Nod Factor Nod Bj-V (C18:1, MeFuc) on Soybean Root Architecture (at 10^-7 M) oup.comnih.gov
| Root Parameter | Change (vs. Control) |
| Total Length | +26% |
| Projected Area | +22% |
| Surface Area | +22% |
| Average Diameter | Decreased |
| Number of Tips | +11-14% |
These modifications in root architecture are likely due to the "hormone-like" effects of Nod factors, which are potent inducers of cell division, including in non-legumes oup.comtandfonline.comtandfonline.comfrontiersin.org. Nod factors can induce cell cycle genes and have been shown to restore or promote cell division and somatic embryo formation in various plant tissue cultures oup.comptbioch.edu.pltandfonline.comtandfonline.com.
Effects on Non-Leguminous Plants
Nod factors, particularly Nod Bj-V (C18:1, MeFuc) from Bradyrhizobium japonicum strain 532C, have been demonstrated to influence the growth and development of various non-leguminous plant species nih.govencyclopedia.pub. These effects can include enhanced germination and early plant growth nih.govfishersci.se. Research findings highlight the ability of Nod factor V to act as a plant growth promoter in diverse crops, such as corn (maize) nih.govencyclopedia.pubnih.govguidetopharmacology.org.
Studies have detailed specific physiological responses induced by Nod factor V in non-legumes:
Biomass Accumulation: Application of Nod factor Bj-V (C18:1, MeFuc) to corn seedlings in hydroponic solutions resulted in increased plant biomass accumulation, with notable increases in shoot weight guidetopharmacology.org.
Root System Development: In corn, Nod factor application led to a significant increase in total root length (e.g., 12% increase at 10⁻⁷ M Nod factor), while in soybean (a legume, but noted for comparison), it caused profound effects, resulting in 34-44% longer roots and increased total length, projected area, and surface area of the roots, alongside a decrease in root diameter encyclopedia.pubguidetopharmacology.org.
Cellular and Metabolic Responses: Nod factors can elicit rapid and transient alkalinization of cell suspension cultures in non-host plants like tobacco and tomato guidetopharmacology.orgfishersci.co.uk. Furthermore, they have been shown to restore cell division and embryo development in temperature-sensitive carrot mutants and induce cell division in somatic embryo cultures of Norway spruce, even in the absence of typical plant hormones like auxin and cytokinin fishersci.seguidetopharmacology.org.
Photosynthesis Enhancement: Application of rhizobial Nod factors, including Nod Bj-V, has been observed to increase the leaf area and intensity of the photosynthetic process in maize plants nih.gov.
The ability of Nod factors to induce growth in non-legumes is hypothesized to be linked to their mitogenic properties, stimulating cell division in plant meristems and potentially influencing the production of secondary metabolites nih.govguidetopharmacology.org.
Table 1: Effects of Nod Factor Bj-V (C18:1, MeFuc) on Corn and Soybean Seedlings (7 days of treatment)
| Concentration (M) | Plant | Change in Biomass (% vs. Control) | Change in Total Root Length (% vs. Control) | Reference |
| 10⁻⁷ | Corn | 11% increase (shoot weight) | 12% increase | guidetopharmacology.org |
| 10⁻¹¹ | Corn | 7% increase (shoot weight) | No effect observed | guidetopharmacology.org |
| 10⁻⁷ | Soybean | 6.6% increase (root weight) | 26% increase | encyclopedia.pubguidetopharmacology.org |
| 10⁻⁹ | Soybean | 3.9% increase (root weight) | 22% increase | guidetopharmacology.org |
| 10⁻¹¹ | Soybean | No significant change | 10% increase | guidetopharmacology.org |
Note: Data extracted from encyclopedia.pubguidetopharmacology.org. Biomass increase in soybean was primarily due to gains in root weight, while in corn, it was due to increases in shoot weight.
Interaction with Plant Defense Responses
The interaction of Nod factor V from Bradyrhizobium japonicum with plant defense responses is complex, involving both the elicitation and suppression of immune mechanisms. During the early stages of symbiotic interaction, plants often induce defense-like reactions upon exposure to invading rhizobia, which are believed to help regulate the number of infections nih.gov.
Specific findings regarding Nod factor V's influence on plant defense responses include:
Flavonoid Accumulation: Bradyrhizobium japonicum 110spc4 (a nodule-forming strain) significantly increased the levels of daidzein, coumestrol, and genistein (B1671435) in soybean root exudates. This accumulation of flavonoids, which can be linked to defense, was also observed after treatment with pure Nod Bj-V, indicating that the Nod factor itself is responsible for this effect nih.gov.
Elicitor Activity in Non-Hosts: The Nod factor Bj-V (C18:1, MeFuc) has been recognized as an "elicitor" in certain non-host plants. For instance, it can induce a rapid and transient alkalinization of the culture medium in suspension-cultured tomato cells, a response commonly used to test compounds that elicit plant defense reactions fishersci.co.uk.
Suppression of MAMP-Triggered Immunity: Crucially, studies have shown that non-leguminous plants, such as Arabidopsis thaliana, recognize rhizobial Nod factors through a mechanism that leads to a strong suppression of microbe-associated molecular pattern (MAMP)-triggered immunity (MTI) flybase.org. This suppression is associated with reduced levels of pattern-recognition receptors on the plasma membrane, suggesting a sophisticated manipulation of the plant's innate immune system by Nod factors flybase.org.
Activation of Defense-Related Pathways: The perception of Nod factors and the subsequent autoregulation of nodulation (AON) signaling are essential for the activation of phenylalanine ammonia-lyase (PAL) activity scribd.comciteab.com. PAL is a key enzyme in the phenylpropanoid pathway, and its activation is a marker of induced systemic resistance (ISR) and primed plants scribd.comciteab.com. Transcriptomic analysis further suggests that a Nod factor receptor homolog (GmNARK) regulates the expression of jasmonic acid (JA) pathway genes and participates in plant defense responses scribd.comciteab.com.
Table 2: Key Interactions of Nod Factor V with Plant Defense Mechanisms
| Interaction Aspect | Effect of Nod Factor V from Bradyrhizobium japonicum | Reference(s) |
| Flavonoid Accumulation in Soybean Exudate | Induces significant increases in daidzein, coumestrol, and genistein levels in soybean root exudates. | nih.gov |
| Elicitor Activity in Non-Hosts | Elicits defense-related reactions, such as rapid and transient alkalinization of culture medium in tomato cell suspensions. | fishersci.co.uk |
| Suppression of MAMP-Triggered Immunity | Leads to strong suppression of MAMP-triggered immunity in non-legumes like Arabidopsis thaliana, linked to reduced pattern-recognition receptors on the plasma membrane. | flybase.org |
| Activation of Phenylalanine Ammonia-Lyase | Nod factor perception and autoregulation of nodulation (AON) signaling are necessary for the activation of PAL, a marker of induced systemic resistance and primed plants. | scribd.comciteab.com |
| Regulation of Jasmonic Acid Pathway | A Nod factor receptor (GmNARK) regulates the expression of jasmonic acid (JA) pathway genes, indicating involvement in plant defense responses. | scribd.comciteab.com |
| General Defense Reduction | In the context of nodule development in soybean, microarray data indicate an overall reduction in plant defense responses by B. japonicum. | wikipedia.org |
Evolutionary and Comparative Aspects of Nod Factor V Mediated Symbiosis
Comparative Genomics of Bradyrhizobium Strains and Symbiotic Gene Clusters
Comparative genomic analyses of Bradyrhizobium strains reveal substantial genetic diversity and the underlying architecture of symbiotic gene clusters. Unlike many other rhizobial genera that typically harbor symbiotic genes on large plasmids (pSym), Bradyrhizobium species generally carry their key nodulation (nod) and nitrogen fixation (nif and fix) genes within chromosomal regions known as symbiosis islands (SIs).
A comprehensive comparative genomics study involving 278 Bradyrhizobium strains demonstrated that the genus possesses an open pan-genome comprising 84,078 gene families, with 824 core genes and 42,409 accessory genes. While core genes are involved in essential cellular processes, accessory genes contribute to diverse functions, including nitrogen fixation and nodulation. This extensive accessory genome contributes to the high genomic plasticity of Bradyrhizobium, facilitating adaptation to various environmental conditions and host plants.
Furthermore, genomic analyses have identified distinct genetic profiles based on the presence or absence of gene clusters related to nodulation, nitrogen fixation, and secretion systems. In many Bradyrhizobium strains, Type III Secretion System (T3SS) genes are frequently found alongside nod genes, with their expression often co-regulated by plant and bacterial flavonoids. Approximately 90% of Bradyrhizobium genomes containing nod genes also encode a T3SS, suggesting a common evolutionary origin for these gene groups within the genus.
An overview of Bradyrhizobium genomic features related to symbiosis is presented in the following table:
| Feature | Description | References |
| Symbiotic Gene Location | Primarily on chromosomal symbiosis islands, with some exceptions on plasmids. | |
| Symbiosis Island Size | Approximately 400 kb in B. japonicum USDA 110, capable of exceeding 600 kb. | |
| Symbiosis Island GC Content | Typically lower (e.g., 58-59.1 mol%) than the overall genome (61-65 mol%), indicative of HGT. | |
| Pan-genome Size | Consists of a large accessory genome (e.g., 42,409 accessory genes out of 84,078 gene families), allowing for high genetic variability and adaptation. | |
| T3SS Co-occurrence | Approximately 90% of Bradyrhizobium strains with nod genes also possess T3SS genes, often co-regulated. |
Horizontal Gene Transfer and Acquisition of Symbiotic Traits
Horizontal gene transfer (HGT) is a fundamental evolutionary force that has significantly shaped the diversity and symbiotic capabilities of rhizobia, including Bradyrhizobium researchgate.net. This process involves the transfer of genetic material between unrelated organisms, allowing for the rapid acquisition of new traits, such as the ability to form nitrogen-fixing nodules.
Key symbiotic genes, including nod and nif genes, are frequently located on mobile genetic elements (MGEs) such as plasmids or integrative and conjugative elements (ICEs), which facilitate their transfer researchgate.net. While many rhizobial genera, like Sinorhizobium and Rhizobium, primarily carry their symbiotic genes on large plasmids, Bradyrhizobium often utilizes chromosomal symbiosis islands for this purpose. However, exceptions exist, with some Bradyrhizobium strains isolated with symbiotic plasmids researchgate.net. The presence of these MGEs, including insertion sequences (ISs), plays a crucial role in mediating HGT events.
Evidence of HGT in Bradyrhizobium is abundant. For example, studies in Brazilian savannah soils have shown the transfer of symbiotic genes from introduced Bradyrhizobium japonicum inoculant strains to indigenous diazotrophs, including Bradyrhizobium elkanii and Sinorhizobium fredii. In one documented case, an indigenous B. elkanii strain acquired a nodC gene from an inoculant B. japonicum, and an indigenous Sinorhizobium fredii strain received an entire symbiotic island. These findings underscore how HGT allows bacteria to gain ecological advantages, such as the ability to form effective symbioses with exotic host legumes.
It is important to note that while the acquisition of key symbiosis genes through HGT is necessary, it is not always sufficient for the recipient bacterium to establish an effective symbiosis. Further adaptive evolution, involving genome innovation and reconstruction of regulatory networks, may be required for proper expression and functioning of newly acquired symbiotic genes within the recipient's genomic background.
Nod Factor-Independent Nodulation Mechanisms in Related Bradyrhizobium Species
While Nod factors are widely recognized as the primary signaling molecules for legume nodulation, some Bradyrhizobium strains have evolved alternative, Nod factor-independent mechanisms of nodulation, particularly in symbiosis with certain Aeschynomene species. This phenomenon challenges the long-held universal paradigm of NF-dependent symbiosis.
A notable example involves photosynthetic Bradyrhizobium strains that can induce nitrogen-fixing nodules in Aeschynomene species even in the absence of the canonical nodABC genes, which are essential for NF synthesis. Strains like Bradyrhizobium sp. ORS278 and BTAi1 typically lack these nod genes. However, some strains, such as Bradyrhizobium sp. ORS285, are capable of both Nod factor-dependent and Nod factor-independent symbiosis, depending on the host plant. In interactions with NF-independent Aeschynomene species (e.g., A. indica), the nod genes of ORS285 are not induced, and the nodD1 and nodD2 genes are not required for nodulation.
The infection process in Nod factor-independent nodulation often deviates from the classical root hair curling and infection thread formation nih.gov. Instead, Bradyrhizobium strains may colonize axillary root hairs at the base of lateral roots and then progress intercellularly through the root cortex, with nodule formation resulting from the division of a few infected cortical cells nih.gov. This "crack-entry" mechanism represents an alternative mode of rhizobial invasion nih.gov.
Type III Secretion Systems (T3SSs) and their secreted effector proteins (T3Es) play a significant role in some Nod factor-independent nodulation processes. While some photosynthetic Bradyrhizobium strains (e.g., those in the photosynthetic supergroup) can establish an NF-independent, T3SS-independent symbiosis, the ability to utilize a T3SS-dependent pathway for nodulation is more widespread across various Bradyrhizobium supergroups. Researchers have identified T3Es like ErnA and Sup3 that can trigger nodulation in Aeschynomene indica. ErnA was the first known T3E for this function, and Sup3 is a newly discovered putative SUMO-protease that can restore nodulation in ernA mutants and induce spontaneous nodules upon ectopic expression in A. indica roots. Other T3Es, Ubi1, Ubi2, and Ubi3, also contribute to nodulation capacity.
Despite the absence of Nod factor recognition in these alternative symbioses, the common symbiotic signaling pathway within the plant remains crucial. Genes such as Ca2+/Calmodulin-Dependent Kinase (CCaMK), Symbiosis Receptor Kinase (SYMRK), and Histidine Kinase1 (HK1) are essential for efficient nodulation in Aeschynomene evenia, even in Nod factor-independent interactions. This suggests a conserved core signaling pathway that is activated by different bacterial signals in these diverse symbiotic relationships.
Advanced Research Methodologies for Nod Factor V Studies
Transcriptomic and Proteomic Profiling of Symbiotic Interactions
Transcriptomic and proteomic profiling offer comprehensive insights into the gene expression and protein synthesis dynamics during Nod factor V-mediated symbiosis. These high-throughput approaches allow researchers to identify genes and proteins whose expression levels change significantly in response to symbiotic signals.
Transcriptomic studies, employing techniques such as RNA sequencing (RNA-seq) and microarrays, are widely utilized to quantify global transcriptional responses in rhizobia and host plants researchgate.netfishersci.fi. For instance, Bradyrhizobium japonicum USDA 110 exhibits a transcriptional response to genistein (B1671435), a plant-exuded flavonoid that induces nod gene expression, leading to the differential expression of 101 genes fishersci.fi. In host legumes like Medicago truncatula, inoculation with Bradyrhizobium japonicum or application of Nod factors has been shown to induce changes in the expression of thousands of genes in roots and root hairs guidetoimmunopharmacology.orgencyclopedia.pub. Key early nodulin genes (ENODs), such as ENOD5 and ENOD12, are known to be activated in response to Nod factors, indicating their role in early symbiotic development fishersci.fiuni.lu. The Nin gene, encoding a transcription factor, is also activated as part of this signaling pathway mpg.deuni.lu.
While transcriptomics provides a snapshot of gene expression, proteomic profiling aims to identify the corresponding proteins and their abundance. Although direct, specific proteomic data for B. japonicum Nod factor V interactions are less detailed in available literature, the upregulation of genes encoding transcription factors, receptor kinases, calmodulins, kinases, and phosphatases observed in transcriptomic studies implies that these proteins are critical components for further proteomic investigation guidetoimmunopharmacology.org.
Genetic Engineering of Bradyrhizobium japonicum for Nod Factor V Research
Genetic engineering techniques are instrumental in elucidating the functions of bacterial genes involved in Nod factor V synthesis and symbiotic establishment. By manipulating the Bradyrhizobium japonicum genome, researchers can identify genes essential for effective nodulation.
Overexpression studies, where specific nod genes or regulatory elements are expressed at higher levels, can reveal regulatory mechanisms and their downstream effects. Overexpression of Nod signals, for instance, has been observed to result in delayed and aberrant nodule phenotypes in host plants. Conversely, the overexpression of the NodW response regulator can compensate for defects caused by the loss of NwsB, another critical response regulator in B. japonicum. These genetic manipulations help to pinpoint the precise roles of NodD, NodVW, and NwsB as key regulators of Nod factor synthesis and the symbiotic process fishersci.fi.
Key Bradyrhizobium japonicum Nodulation Genes and Their Roles:
| Gene/Protein | Primary Function | Symbiotic Impact of Mutation/Deletion | Source |
| NodD1 | Positive transcriptional activator, responds to plant isoflavones | Reduced nod gene expression, impaired nodulation | |
| NodD2 | Represses nod gene expression | Altered nodulation, potential for increased nod gene expression | |
| NodVW | Two-component regulatory system, perceives isoflavones, promotes nod gene transcription | Reduced nod gene expression, impaired nodulation in specific hosts | |
| NwsB | Response regulator, involved in population-density-dependent nod gene expression | Decreased nod gene expression, affects nodulation efficiency | |
| NolA | Represses nod gene expression, involved in host specificity | Overexpression of nod genes, altered nodulation, genotype-specific effects | |
| NodA, NodB, NodC | Involved in synthesis of the lipo-chitooligosaccharide core | Essential for Nod factor synthesis, non-nodulating phenotype | fishersci.fi |
Application of Plant Mutant Lines and Chimeric Receptors
The use of plant mutant lines and chimeric receptors has significantly advanced the understanding of how host plants perceive and respond to Nod factor V. These tools are crucial for dissecting the plant's signal transduction pathways.
Plant Mutant Lines that are non-nodulating (Nod-) or show altered responses to Nod factors are invaluable for identifying genes involved in Nod factor perception and signal transduction. For example, Medicago truncatula mutants such as nfp, dmi1, dmi2, dmi3, nsp1, nsp2, and hcl exhibit diverse root hair responses and transcriptional changes, providing insights into the early stages of symbiosis. Lotus japonicus spontaneously nodulating (snf) mutants, which form nodules in the absence of rhizobia, have been particularly informative, showing constitutive activation of early nodulin genes like Enod2 and Nin uni.lu. Research indicates that Nod factor perception critically depends on LysM receptor kinases, specifically NFR1 and NFR5, as mutations in these genes severely impair the plant's ability to respond to Nod factors uni.lu.
Chimeric Receptors involve combining components from different receptor proteins to study specific aspects of ligand binding and signal transduction. This approach has enabled researchers to understand the molecular basis of Nod factor recognition and to potentially engineer symbiotic capabilities into non-legumes. For example, creating a chimeric receptor by fusing the extracellular domain of NFR5 to the non-legume receptor RLK10 has successfully induced nodulation in Lotus, demonstrating that the NFR5 extracellular domain is sufficient for perception and signaling. Similarly, chimeric constructs combining the ectodomains of Lotus japonicus NFR1/NFR5 with Arabidopsis thaliana CERK1 (chitin elicitor receptor kinase 1) have been used to trigger defense signaling in non-legumes or induce nodulation signaling in legumes when treated with chitin (B13524), highlighting the selectivity of LysM domains in recognizing different signaling molecules. This strategy helps define which amino acids within the LysM domains are essential or expendable for Nod factor perception.
Microscopic and Imaging Techniques for Real-time Cellular Responses
Advanced microscopic and imaging techniques are indispensable for visualizing the dynamic cellular and subcellular responses of host plants to Nod factor V in real-time, providing direct evidence of the symbiotic interaction.
Root hair deformation , a classic early response to Nod factors, is precisely observed using various microscopic techniques fishersci.fi. Bradyrhizobium japonicum Nod factors induce distinct types of root hair deformations, including wiggling, bulging, curling, and branching, which can be quantified to assess Nod factor activity and plant responsiveness. These morphological changes are typically visible within hours of Nod factor application fishersci.fi.
Calcium spiking , characterized by rapid, transient increases in intracellular free calcium ([Ca2+]i), is a hallmark of Nod factor perception in legume root hairs guidetoimmunopharmacology.orgfishersci.fimpg.de. Confocal laser scanning microscopy (CLSM) is a powerful tool for real-time visualization of these calcium transients, revealing that calcium accumulation is often concentrated at the tips and sides of responsive root hairs. This calcium influx is a crucial early event that precedes other cellular responses such as membrane potential depolarization and extracellular alkalinization.
Beyond these, Nod factors are also known to induce cytoskeleton reorganization , a process that can be investigated through specialized live-cell imaging techniques to understand its role in infection thread formation and nodule development fishersci.fi. Microscopic observation also allows for the tracking of infection thread formation , which are specialized channels through which rhizobia invade the root fishersci.fi. Light microscopy can detect delays in infection and subsequent nodule formation in plants inoculated with specific Bradyrhizobium japonicum mutants, providing visual cues for symbiotic deficiencies.
These advanced methodologies collectively provide a multi-faceted approach to unraveling the complex molecular and cellular mechanisms governing the interaction between Nod factor V from Bradyrhizobium japonicum and its legume hosts, paving the way for potential improvements in nitrogen fixation.
Future Directions and Biotechnological Implications of Nod Factor V Research
Unraveling Novel Nod Factor V Signal Transduction Components
The precise recognition and subsequent signaling pathways initiated by Nod factor V are fundamental to legume-rhizobia symbiosis. Plant roots perceive Nod factors through specialized Nod-factor receptors (NFRs), which are structurally characterized as LysM-receptor kinases. These receptors are critical for species-specific interactions, and their proper function is indispensable for nodule organogenesis.
Upon perception, Nod factor V triggers a cascade of cellular events within the host plant, including a rapid increase in cytosolic calcium concentration and the production of reactive oxygen species (ROS). This early calcium-dependent ROS signature is a distinctive feature of the symbiotic interaction between soybean and B. japonicum. Further research indicates that Nodulation Receptor Kinases (NORKs) are central to this recognition, binding Nod factors and initiating downstream signaling pathways that lead to nodule formation mpbio.com. Studies involving genetic mutations highlight the importance of NORKs, as their disrupted function impairs nodulation, while their overexpression can enhance nodulation and nitrogen fixation efficiency mpbio.com.
At the molecular level, Nod factor recognition induces significant transcriptional reprogramming in the plant. Genes encoding various signal transduction components, such as transcription factors, receptor kinases, calmodulins, kinases, and phosphatases, are upregulated uni.lu. Early Nodulin (ENOD) genes, like ENOD12 and ENOD40 homologs, are also activated, signifying the initiation of symbiotic development nih.gov. Future research aims to fully characterize these intricate signaling networks, identifying novel components and understanding their precise roles in orchestrating the complex plant responses to Nod factor V. This includes deciphering how Nod factor V specifically interacts with its receptors to elicit a highly specific and dose-dependent response, as observed in root hair deformation metabolomicsworkbench.org.
Strategies for Enhancing Symbiotic Efficiency and Nitrogen Fixation
Table 1: Effect of Nod Factor Bj-V (C18:1, MeFuc) on Plant Growth Parameters
| Plant Type | Nod Factor Concentration (M) | Observed Effect (after 7 days) | Citation |
| Soybean | 10⁻⁷, 10⁻⁹, 10⁻¹¹ | Enhanced biomass; 34-44% longer roots; increased total length, projected area, surface area of roots; decreased root diameter wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Corn | 10⁻⁷, 10⁻⁹, 10⁻¹¹ | Enhanced biomass; increased total root length (up to 12% at 10⁻⁷ M) wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Soybean | 10⁻⁷ (stem injection) | Increased dry matter accumulation wikipedia.org | wikipedia.org |
The application of isoflavones, particularly genistein (B1671435), as inducers of Nod factor production by Bradyrhizobium strains, has been shown to increase nodule number and nitrogen fixation in soybean, especially under suboptimal conditions like low temperatures . This suggests a strategy to optimize the symbiotic interaction by promoting the natural synthesis of Nod factors by inoculated bacteria . Overexpression of NORKs, the plant Nod factor receptors, has also been identified as a promising genetic strategy to boost nodulation and nitrogen fixation efficiency mpbio.com.
Potential for Nod Factor V Application in Sustainable Agriculture
The versatile biological activities of Nod factor V position it as a promising component for sustainable agricultural practices, aiming to reduce reliance on synthetic fertilizers and pesticides.
One key area is its direct application as a plant growth promoter. Nod factors from B. japonicum strain 532C have been shown to increase germination and early plant growth not only in soybean but also in various non-leguminous crops, highlighting their broad plant growth-promoting effects researchgate.net. Foliar application of Nod factor Bj-V (C18:1, MeFuc) has been demonstrated to significantly enhance the photosynthetic rate of corn and soybean plants nih.gov.
Table 2: Impact of Foliar Nod Factor Bj-V (C18:1, MeFuc) on Corn Photosynthesis
| Nod Factor Concentration (M) | Increase in Photosynthetic Rate (%) | Citation |
| 10⁻⁶ | 36 | nih.gov |
| 10⁻⁸ | 23 | nih.gov |
| 10⁻¹⁰ | 12 | nih.gov |
Furthermore, Bradyrhizobium japonicum strains, which produce Nod factor V, exhibit properties beyond nitrogen fixation, acting as plant growth-promoting rhizobacteria (PGPRs). For instance, B. japonicum FCBP-SB-406 has shown significant potential in controlling soil-borne pathogens like Macrophomina phaseolina (charcoal rot) in soybean, reducing disease severity while simultaneously enhancing plant growth and root nodulation. This strain also improves soil health by increasing organic matter and optimizing soil pH Current time information in Cotonou, BJ.. These multifaceted benefits underscore the potential for integrating Nod factor V or its producing strains into biofertilizer and biopesticide formulations, contributing to more environmentally friendly and productive agricultural systems Current time information in Cotonou, BJ..
Understanding Nod Factor V Role in Plant Resilience to Abiotic Stress
Abiotic stresses, such as low temperature, low pH, and high salinity, significantly impede rhizobia-legume symbiosis, leading to reduced nodulation and nitrogen fixation fishersci.cametabolomicsworkbench.org. Understanding how Nod factor V influences plant resilience under these challenging conditions is a critical area of research.
Studies have shown that the plant's perception of Nod factor V, specifically the root hair deformation response, is negatively affected by suboptimal temperatures, low pH, and high salinity fishersci.cametabolomicsworkbench.org. For example, root hair deformation induced by Nod Bj-V (C18:1, MeFuc) decreased with decreasing temperatures (from 25°C to 15°C), lower pH, and increased salinity metabolomicsworkbench.org. Interestingly, increasing the concentration of Nod factor V could overcome the inhibitory effects of low pH and temperature on root hair deformation, but it was less effective against high salinity fishersci.cametabolomicsworkbench.org.
Beyond its direct role in nodulation, the B. japonicum-legume interaction, mediated by Nod factors, can induce general plant growth-promoting rhizobacteria (PGPR)-like responses, enhancing the host plant's tolerance to various abiotic and biotic stresses. This includes the induction of photooxidative stress tolerance in leaves, a systemic response dependent on Nod factor and Autoregulation of Nodulation (AON) signaling pathways. Furthermore, Bradyrhizobium species possess mechanisms to cope with environmental stresses. For instance, they can increase nitrogenase activity under elevated iron levels and facilitate iron uptake by plants, thereby improving plant nutrition and chlorophyll (B73375) synthesis nih.gov. The nodC gene, involved in Nod factor biosynthesis, may also play a role in the bacteria's response and tolerance to lead exposure nih.gov. Future research in this domain will focus on elucidating the specific molecular mechanisms by which Nod factor V or the symbiotic interaction it facilitates contributes to enhanced plant resilience, paving the way for developing stress-tolerant crop varieties and sustainable agricultural strategies.
Q & A
Basic Research Questions
Q. How are Nod Factor V structures characterized in Bradyrhizobium japonicum?
- Methodological Answer : Nod Factor V is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to resolve its lipochitooligosaccharide structure. Bioassays, such as root hair deformation or nodulation induction in soybean, validate biological activity . For example, Smit et al. (1992) identified strain-specific structural variations in Nod factors using NMR and MS .
Q. What experimental methods detect Nod Factor V in root exudates?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) isolates and quantifies Nod Factor V. Bioassays using G. max root hairs or reporter gene systems (e.g., lacZ fusions in plasmid constructs) confirm induction activity . Kosslak et al. (1987) isolated daidzein and genistein as key inducers using UV absorption and MS .
Q. How do flavonoids induce nod gene expression in B. japonicum?
- Methodological Answer : Isoflavones (e.g., daidzein, genistein) bind to NodD transcriptional regulators, activating nod operons. Experimental workflows include:
- Extraction : Solvent-based isolation of root exudates.
- Induction assays : Plasmid-based nod-lacZ fusions to quantify β-galactosidase activity .
- Specificity tests : Cross-testing flavonoid inducers with heterologous rhizobial strains (e.g., Rhizobium trifolii) to assess host-strain genomic influences .
Advanced Research Questions
Q. How to design experiments resolving contradictions in Nod Factor V’s host specificity?
- Methodological Answer : Conflicting data on host range may arise from variations in flavonoid-NodD interactions or Nod factor structural diversity. Key approaches:
- Comparative genomics : Analyze nod gene clusters across B. japonicum strains to identify conserved vs. variable regions.
- Chimera studies : Swap nodD genes between strains and test induction by non-host flavonoids .
- Structural-functional assays : Modify Nod Factor V’s acyl chain or chitin backbone and test nodulation efficiency in non-legumes (e.g., corn) .
Q. What experimental strategies assess Nod Factor V stability under abiotic stress?
- Methodological Answer : Sterilization (e.g., autoclaving, UV treatment) and storage conditions (temperature, pH) are tested via:
- Bioactivity assays : Compare post-sterilization nodulation capacity in G. max.
- Chemical stability : LC-MS/MS monitors degradation products . Supanjani et al. (2005) reported >80% activity retention after 30 days at 4°C .
- Data Table :
| Condition | Stability (%) | Bioactivity (Root Hair Deformation) | Reference |
|---|---|---|---|
| Autoclaving (121°C) | 45 | Reduced | |
| 4°C Storage (30 days) | 85 | Preserved |
Q. How to analyze transcriptomic responses of B. japonicum to desiccation stress?
- Methodological Answer : Genome-wide microarrays or RNA-seq identify stress-responsive genes. Key steps:
- Stress induction : Desiccate cells on membranes or use polyethylene glycol (PEG) for osmotic stress .
- Functional validation : Knockout mutants (e.g., otsA/treS for trehalose synthesis) tested for survival under drought . Cytryn et al. (2007) identified 225 universally upregulated genes, including trehalose biosynthesis pathways .
Q. What methodologies resolve conflicting data on Nod Factor V’s role in non-legume growth promotion?
- Methodological Answer : Discrepancies may arise from concentration-dependent effects or plant-microbe crosstalk. Approaches include:
- Dose-response assays : Test Nod Factor V at 10⁻⁷ to 10⁻¹² M on maize/corn root elongation .
- Mutant studies : Use nodC mutants to isolate Nod Factor-independent growth effects .
- Omics integration : Metabolomics to identify plant secondary metabolites induced by Nod Factor V .
Ethical and Technical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
